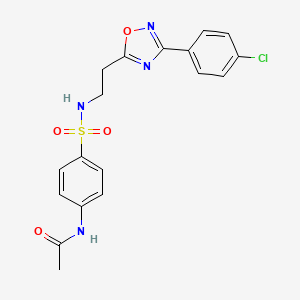
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cystic fibrosis treatment.
Wirkmechanismus
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator works by binding to the this compound protein and stabilizing its open state, thereby increasing the flow of chloride ions across cell membranes. This leads to improved hydration of the airway surface, reduced mucus viscosity, and improved lung function.
Biochemical and Physiological Effects:
This compound modulator has been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in patients with cystic fibrosis. It has also been shown to improve gastrointestinal symptoms, such as pancreatic insufficiency and intestinal obstruction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has several advantages for lab experiments, including its high potency, selectivity, and specificity for the this compound protein. However, it also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator research, including the development of new analogs with improved pharmacokinetic properties, the identification of new targets for cystic fibrosis treatment, and the investigation of its potential applications in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis.
In conclusion, this compound modulator is a promising chemical compound that has the potential to improve the symptoms of cystic fibrosis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved properties.
Synthesemethoden
The synthesis of N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzoic acid to form 5-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-(2-methylphenyl)amine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has been extensively studied for its potential therapeutic applications in cystic fibrosis treatment. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (this compound) gene, which encodes a chloride channel that regulates the flow of ions across cell membranes. This compound modulator works by correcting the abnormal function of the this compound protein, thereby improving the symptoms of cystic fibrosis.
Eigenschaften
IUPAC Name |
N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-13-5-3-4-6-16(13)21(26)24-19-12-15(8-10-20(19)29-2)30(27,28)25-14-7-9-18(23)17(22)11-14/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWVZYPCAQBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)

![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)


![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)

![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)






